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Briciclib Identification in a Drug Screen

Briciclib was identified as one of many compounds screened for activity against atypical teratoid/rhabdoid

tumors (AT/RT) [1].

Experimental Context: The study employed a high-throughput drug screening approach on

AT/RT models to identify subtype-specific therapeutic vulnerabilities [1].
Available Data: The search results list Briciclib as a "Chemical compound studied in this article,"

confirming it was part of the investigation. However, the specific experimental data regarding its
efficacy, potency, or direct mechanism of c-Myc suppression were not available in the retrieved

content [1].

The Landscape of c-Myc Targeting Agents

While direct data on Briciclib is sparse, research into c-Myc inhibition has advanced significantly. The table

below summarizes major classes of c-Myc targeting strategies for comparison.
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Agent / Class
Type /
Target

Proposed Mechanism of
Action

Key Experimental Findings &
Clinical Status

Omomyc (OMO-
103)

Mini-protein;

Direct
inhibitor

Disrupts c-Myc/MAX

heterodimerization, blocking
DNA binding to E-boxes [2]

[3].

Phase I trial (NCT04808362)

completed; showed tumor
penetration, disease stabilization,

and a 49% tumor reduction in one
pancreatic cancer patient [3].

WBC100 PROTAC
Degrader

Binds c-Myc's NLS1-Basic-
NLS2 region, recruiting E3

ligase CHIP for proteasomal
degradation [3] [4].

Oral administration regressed c-
Myc-overexpressing tumors (AML,

pancreatic, gastric) in mouse
models. Phase I trial initiated

(NCT05100251) [3] [4].

BET Inhibitors
(e.g., JQ1)

Indirect

inhibitor

Targets BRD4 to prevent its

recruitment to acetylated
chromatin, downregulating

MYC transcription [2] [5].

Shows robust preclinical efficacy

but mixed clinical results (e.g.,
OTX015). Toxicity and

inconsistent MYC suppression
correlation noted [3].

CDK9 Inhibitors
(e.g., KB-0742,
LDC000067)

Indirect
inhibitor

Targets CDK9, a regulator of
transcriptional elongation,

including MYC-driven genes
[6] [3].

LDC000067 inhibited tumor
growth in collecting duct

carcinoma models [6]. KB-0742 is
in Phase I/II trials (NCT04718675)

[3].

Early-stage
Direct Inhibitors
(e.g., 10058-F4)

Small

molecule;
Direct

inhibitor

Binds c-Myc's bHLHZip

domain, preventing
heterodimerization with Max

[5].

Demonstrates proof-of-concept in

vitro but lacks potent in vivo
antitumor activity and is not

clinically advanced [4] [5].

Experimental Workflow for c-Myc Agent Screening

The pathway below outlines a generalized experimental workflow for evaluating c-Myc inhibitors, reflecting

methodologies used in the cited research [1] [6] [7].
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1. In Vitro Screening

Cell Viability Assays
(e.g., MTT, GF-AFC, CellTiter-Glo)

Mechanistic Studies
(Western Blot, Pull-down, MS)

Functional & Phenotypic Assays
(3D Cyst Growth, Apoptosis)

In Vivo Validation
(Patient-Derived Xenograft Models)

Clinical Trial Evaluation

Click to download full resolution via product page

Interpretation and Research Directions

The search results indicate that Briciclib is a compound of interest in pre-clinical oncology research, though

detailed public data on its c-Myc suppression is not yet available.

To locate specific data on Briciclib, you could search for the original research article from [1] using
the provided accession numbers (GSE282878, GSE282972) in the GEO repository.

For a comprehensive comparison, you would need to gather primary data on various agents. The
most promising current candidates for direct c-Myc inhibition are the mini-protein Omomyc and the
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degrader WBC100, both of which have progressed to clinical trials [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. An in vitro pharmacogenomic approach reveals subtype- ... [sciencedirect.com]

2. Taking the Myc out of cancer: toward therapeutic strategies to directly... [molecular-

cancer.biomedcentral.com]

3. Rethinking MYC inhibition: a multi-dimensional approach to ... [pmc.ncbi.nlm.nih.gov]

4. A Selective Small‐Molecule c ‐ Myc Degrader Potently Regresses Lethal... [pmc.ncbi.nlm.nih.gov]

5. Structurally diverse c-Myc inhibitors share a common ... [pmc.ncbi.nlm.nih.gov]

6. Comprehensive molecular characterization of collecting duct ... [pmc.ncbi.nlm.nih.gov]

7. A high-throughput screening platform for Polycystic Kidney ... [nature.com]

To cite this document: Smolecule. [Briciclib c-Myc suppression compared to other agents]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b522025#briciclib-c-myc-

suppression-compared-to-other-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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